molecular formula C8H11NO B13526533 (S)-1-(4-Methylpyridin-2-yl)ethan-1-ol

(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol

Cat. No.: B13526533
M. Wt: 137.18 g/mol
InChI Key: MLRVQWPIBKUBIN-ZETCQYMHSA-N
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Description

(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 4-position and an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Methylpyridin-2-yl)ethan-1-ol typically involves the asymmetric reduction of the corresponding ketone, 4-methyl-2-pyridyl ketone. This reduction can be achieved using chiral catalysts or reagents to ensure the production of the desired enantiomer. Common reagents used in this process include chiral boron complexes and transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve efficient and selective reduction of the ketone precursor.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methyl-2-pyridyl ketone.

    Reduction: 4-Methyl-2-pyridylethane.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methylpyridin-2-yl)ethan-1-ol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Methylpyridin-2-yl)ethan-1-ol
  • 1-(4-Methylpyridin-2-yl)ethan-1-one
  • 4-Methyl-2-pyridylethane

Uniqueness

(S)-1-(4-Methylpyridin-2-yl)ethan-1-ol is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it is used to synthesize. This enantiomeric purity is crucial in applications where the stereochemistry of the compound affects its biological activity or chemical reactivity.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1S)-1-(4-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-3-4-9-8(5-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1

InChI Key

MLRVQWPIBKUBIN-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=NC=C1)[C@H](C)O

Canonical SMILES

CC1=CC(=NC=C1)C(C)O

Origin of Product

United States

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